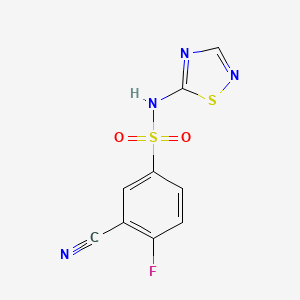

3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN4O2S2/c10-8-2-1-7(3-6(8)4-11)18(15,16)14-9-12-5-13-17-9/h1-3,5H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEFNWFOCLULGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NC2=NC=NS2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common approach is the reaction of 1,2,4-thiadiazole with appropriate reagents to introduce the cyano and fluoro groups. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction environment. The process may also include purification steps to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide has been studied for its potential as a bioactive molecule. It may interact with various biological targets, leading to potential therapeutic applications.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential use in drug development. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases.

Industry: In industry, this compound may be used in the production of specialty chemicals, agrochemicals, and other industrial applications. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The cyano and fluoro groups play a crucial role in its binding affinity and selectivity. The compound may modulate signaling pathways and enzyme activities, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide can be contextualized by comparing it to analogs with variations in substituents or core heterocycles. Below is a detailed analysis:

Substituent Effects on Bioactivity

Key Observations :

- Electron-withdrawing groups (e.g., CN, F) in the target compound improve stability but may reduce solubility compared to electron-donating groups (e.g., OCH₃) .

- Thiadiazole isomerism : The 1,2,4-thiadiazole ring confers higher inhibitory potency than 1,3,4-thiadiazole in enzyme assays, likely due to optimized hydrogen bonding and π-π stacking interactions .

Pharmacokinetic Profiles

- The target compound’s low molecular weight (~310 g/mol) and logP ~2.5 (predicted) suggest moderate blood-brain barrier penetration, making it suitable for CNS targets like LRRK2 .

- In contrast, Compound 39 (Nav1.3 inhibitor) incorporates a lipophilic trifluoromethoxybenzyl group, enhancing oral bioavailability but increasing metabolic clearance risks .

Biological Activity

3-Cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and summarizes relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₄F₁N₄O₄S₂

- Molecular Weight : 434.47 g/mol

- CAS Number : 1235406-40-2

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. The 1,2,4-thiadiazole derivatives, including this compound, have shown efficacy against various pathogens.

- Mechanism of Action : The exact mechanism remains under investigation; however, it is hypothesized that the presence of the thiadiazole ring enhances interaction with microbial enzymes or cell membranes.

- Case Studies : A study reported that related thiadiazole compounds demonstrated potent activity against Candida species and other resistant fungal strains with MIC values indicating strong antifungal potential .

Anticancer Activity

The anticancer properties of thiadiazole derivatives have been extensively studied. The compound shows promise in inhibiting the growth of various cancer cell lines.

- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several human cancer cell lines.

- IC₅₀ Values : Research has shown IC₅₀ values in the micromolar range for different cancer types, suggesting effective dose-dependent cytotoxicity .

- Specific Cell Lines : Notably effective against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC₅₀ values reported as low as 0.28 μg/mL .

Summary of Biological Activity

| Activity Type | Efficacy | Reference |

|---|---|---|

| Antifungal | Potent against Candida species | |

| Anticancer | IC₅₀ values ranging from 0.28 μg/mL to 0.52 μg/mL | |

| Cytotoxicity | Effective against MCF-7 and A549 |

Research Findings

- Antifungal Efficacy : The compound was found to be effective against azole-resistant Candida species with minimal toxicity to human cells, indicating a favorable therapeutic index .

- Cytotoxic Mechanism : Molecular docking studies suggest that the compound interacts with tubulin and may inhibit cell division in cancerous cells by disrupting microtubule formation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide?

- Answer : Synthesis typically involves coupling a benzenesulfonamide precursor with a functionalized 1,2,4-thiadiazole ring. Key steps include:

- Sulfonamide activation : Use chlorinating agents (e.g., SOCl₂) to convert carboxylic acid intermediates to sulfonyl chlorides .

- Nucleophilic substitution : React the sulfonyl chloride with 5-amino-1,2,4-thiadiazole under reflux conditions in anhydrous tetrahydrofuran (THF) .

- Cyano-fluoro introduction : Incorporate the cyano and fluoro groups via electrophilic aromatic substitution or palladium-catalyzed cross-coupling .

- Validation : Confirm purity via HPLC (>98%) and characterize intermediates using FT-IR and / NMR.

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Answer :

- NMR : Identifies fluorine substitution patterns (δ ~ -110 ppm for meta-fluorine) .

- / NMR : Resolves aromatic protons (δ 7.2–8.1 ppm) and cyano/thiadiazole carbons .

- X-ray crystallography : Resolves bond angles and confirms regiochemistry of the thiadiazole ring (e.g., C–S–N bond angles ~102°) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 327.03) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Answer :

- Enzyme inhibition : Test inhibitory potency against carbonic anhydrase II (CA-II) or kynurenine pathway enzymes at 10 µM, using fluorometric assays .

- Antimicrobial screening : Perform MIC assays against S. aureus and E. coli (CLSI guidelines) .

- Cytotoxicity : Assess viability in HEK-293 cells via MTT assay (IC > 50 µM indicates selectivity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize substituent effects on bioactivity?

- Answer :

- Variation of substituents : Replace the cyano group with nitro or trifluoromethyl to enhance electron-withdrawing effects .

- Thiadiazole modifications : Introduce methyl or phenyl groups at position 3 to improve lipophilicity (logP analysis via HPLC) .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinity with CA-II (PDB: 1ZN0) .

- Key data :

| Substituent | IC (CA-II, µM) | logP |

|---|---|---|

| -CN | 0.45 | 1.2 |

| -CF₃ | 0.32 | 1.8 |

| -NO₂ | 0.67 | 0.9 |

Q. How to resolve contradictory data on substituent-dependent activity in enzymatic assays?

- Answer :

- Systematic evaluation : Compare inhibitory potency across enzyme isoforms (e.g., CA-I vs. CA-II) to identify isoform-specific effects .

- Solubility correction : Normalize activity data against aqueous solubility (e.g., shake-flask method) to distinguish true potency from artifacts .

- Crystallographic validation : Co-crystallize derivatives with target enzymes to confirm binding modes (e.g., sulfonamide-Zn coordination in CA-II) .

Q. What experimental designs are recommended for in vivo pharmacokinetic studies?

- Answer :

- Animal models : Administer 10 mg/kg (IV/oral) to Wistar rats (n=6) and collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours .

- Analytical method : Quantify plasma concentrations via LC-MS/MS (LOQ: 5 ng/mL) .

- Key parameters : Calculate bioavailability (F > 30%), half-life (t > 2 h), and volume of distribution (Vd > 1 L/kg) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.